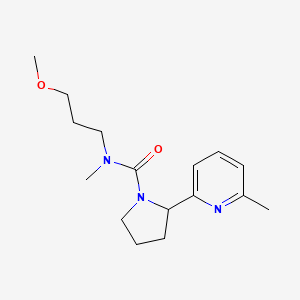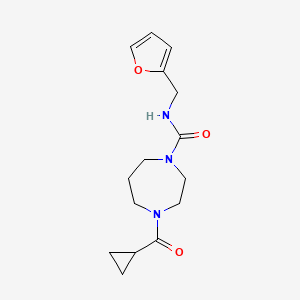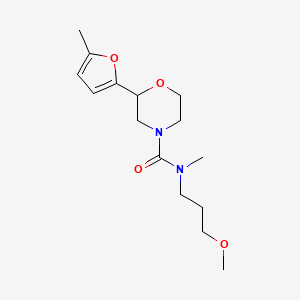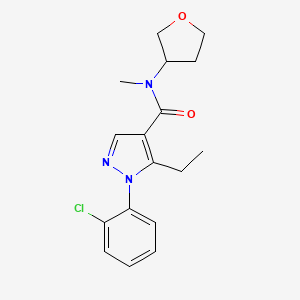![molecular formula C17H26N2O3S B7677830 4-ethylsulfonyl-N-[2-(4-methylphenyl)ethyl]piperidine-1-carboxamide](/img/structure/B7677830.png)
4-ethylsulfonyl-N-[2-(4-methylphenyl)ethyl]piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethylsulfonyl-N-[2-(4-methylphenyl)ethyl]piperidine-1-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as EPEPC and has been studied extensively for its mechanism of action and physiological effects. In
作用機序
The mechanism of action of EPEPC involves its binding to the sigma-1 receptor. This binding results in the modulation of various signaling pathways, including the regulation of intracellular calcium levels and the activation of protein kinase C. EPEPC has also been shown to have an effect on the activity of ion channels, including the NMDA receptor.
Biochemical and Physiological Effects:
EPEPC has been shown to have a variety of biochemical and physiological effects. This compound has been shown to have analgesic effects in animal models of pain. EPEPC has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, EPEPC has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using EPEPC in lab experiments is its high affinity for the sigma-1 receptor. This allows for precise targeting of this receptor and the investigation of its role in various physiological processes. However, one limitation of using EPEPC is its potential toxicity. This compound has been shown to have toxic effects at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are many future directions for the study of EPEPC. One potential direction is the investigation of its potential therapeutic applications in the treatment of pain, anxiety, and depression. Additionally, further studies are needed to investigate the potential neuroprotective effects of EPEPC in human models of neurodegenerative diseases. Finally, the development of more selective sigma-1 receptor ligands based on the structure of EPEPC could lead to the development of new drugs for the treatment of various neurological disorders.
Conclusion:
In conclusion, EPEPC is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has been studied extensively for its mechanism of action and physiological effects, and has shown promise in the investigation of the sigma-1 receptor and its role in various physiological processes. While there are limitations to its use in lab experiments, the future directions for the study of EPEPC are promising and could lead to the development of new drugs for the treatment of various neurological disorders.
合成法
The synthesis of EPEPC involves the reaction of 4-methylphenethylamine with 4-ethylsulfonylphenyl isocyanate in the presence of a base. This reaction results in the formation of the piperidine-1-carboxamide structure of EPEPC. The final product is then purified using column chromatography to obtain a pure form of EPEPC.
科学的研究の応用
EPEPC has been studied extensively for its potential applications in the field of neuroscience. This compound has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in many physiological processes, including pain perception, memory, and mood regulation. EPEPC has been used in various studies to investigate the role of the sigma-1 receptor in these processes.
特性
IUPAC Name |
4-ethylsulfonyl-N-[2-(4-methylphenyl)ethyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-3-23(21,22)16-9-12-19(13-10-16)17(20)18-11-8-15-6-4-14(2)5-7-15/h4-7,16H,3,8-13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGGSJNMZWGSRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1CCN(CC1)C(=O)NCCC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(2-chloro-5-methoxyphenyl)methylsulfanyl]-N-(2,5-dimethylpyrazol-3-yl)acetamide](/img/structure/B7677749.png)
![2-[5-(4-methylthiadiazol-5-yl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B7677750.png)
![4-fluoro-3-methoxy-N-[2-(5-methyl-1,3-thiazol-2-yl)propan-2-yl]benzenesulfonamide](/img/structure/B7677751.png)

![5-[1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)pyrrolidin-2-yl]-1,2,4-oxadiazole-3-carboxamide](/img/structure/B7677764.png)


![[(3S)-oxolan-3-yl] 1-benzyltriazole-4-carboxylate](/img/structure/B7677787.png)
![[(3S)-oxolan-3-yl] 3-chloro-2-fluorobenzoate](/img/structure/B7677790.png)
![1-(2,2-difluoroethyl)-1-(2-hydroxyethyl)-3-[(1S)-1-(3-methyl-1-benzofuran-2-yl)ethyl]urea](/img/structure/B7677803.png)


![4-(cyclopropanecarbonyl)-N-[(5-methylthiophen-2-yl)methyl]-1,4-diazepane-1-carboxamide](/img/structure/B7677835.png)
![3-(4-Bromothiophen-2-yl)-5-[2-(3-methylimidazol-4-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B7677836.png)
